![molecular formula C11H13BrN2O2 B1439732 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide CAS No. 1138443-16-9](/img/structure/B1439732.png)
4-[(2-Bromoacetyl)amino]-N-ethylbenzamide
Overview
Description
4-[(2-Bromoacetyl)amino]-N-ethylbenzamide is a biochemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 .
Synthesis Analysis
The synthesis of bromoacetyl derivatives like 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide often involves the reaction of bromoacetic acid anhydride with the amino terminal amino acid to form the N α-bromoacetyl-derivatized fully protected peptide . This process is carried out on a 0.5-mmol scale .Molecular Structure Analysis
The molecular structure of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide is represented by the SMILES notation: CCNC(=O)C1=CC=C(C=C1)NC(=O)CBr . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide include a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Neurological Research
4-aminobenzamides, a category closely related to 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide, have been studied extensively for their neurological effects, particularly in relation to anticonvulsant activities. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide, an analogue of 4-aminobenzamides, has shown significant potency as an anticonvulsant agent. Studies have revealed that these compounds interact with various neurological pathways, indicating their potential in treating seizures and other related neurological disorders (Clark et al., 1984) (Robertson et al., 1991).
Toxicological and Behavioral Responses
Studies have also evaluated the toxicological and behavioral responses associated with compounds similar to 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide. In one study, the toxicological effects of N,N-diethyl-3-methylbenzamide (DEET), a compound structurally related to 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide, were examined on Rhodnius prolixus, revealing insights into the behavioral and toxicological implications of such compounds (Alzogaray, 2015).
Cancer Research
Compounds structurally related to 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide have been investigated for their potential in cancer treatment. For instance, a study on 4-carboxy N-ethylbenzamide, a compound with similarities to 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide, demonstrated its interaction with and inhibition of M4-lactate dehydrogenase, a tumor growth supportive enzyme. This compound was observed to induce apoptosis and regress T-cell lymphoma in vivo without producing toxicity in normal tissues, suggesting its potential as a therapeutic agent in cancer treatment (Koiri et al., 2009).
Metabolic and Gastrointestinal Research
Several studies have delved into the metabolic pathways and gastrointestinal effects of compounds related to 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide. For example, research on the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, a compound structurally similar to 4-[(2-Bromoacetyl)amino]-N-ethylbenzamide, elucidated its metabolic pathways in rats. The study indicated the importance of understanding the metabolic fate of such compounds for developing therapeutic applications (Morioka et al., 1996). Moreover, novel 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides were synthesized and evaluated for gastroprokinetic activities, revealing potential therapeutic applications in treating gastrointestinal disorders (Suzuki et al., 1998).
properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-13-11(16)8-3-5-9(6-4-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLGSAXFCYNNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoacetyl)amino]-N-ethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






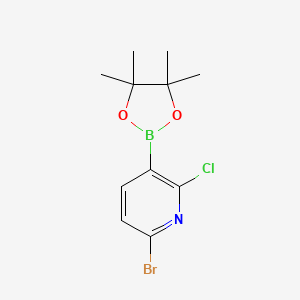
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
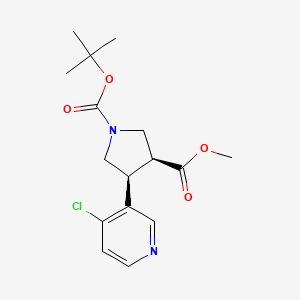
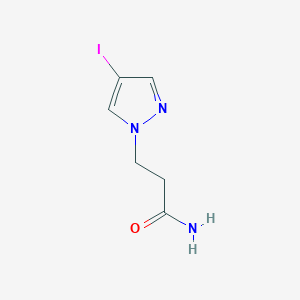
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
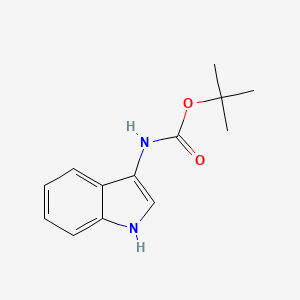

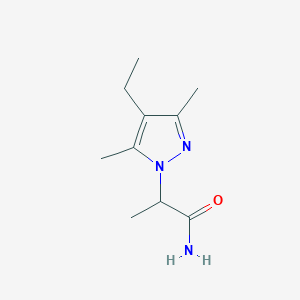
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)

